![molecular formula C12H11ClO3 B2802101 (2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid CAS No. 1807940-24-4](/img/structure/B2802101.png)
(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid
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Overview
Description
The compound (2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid
is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and a chromane ring, which is a fusion of a benzene ring to a heterocyclic pyran ring . The cyclopropane structural motif is widespread in natural products and is usually essential for biological activities .
Synthesis Analysis
The synthesis of cyclopropanes has attracted wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . The reaction process involved two key steps: the ring-opening step and the cyclization step, with the former being the rate-determining and stereoselectivity-determining step . The regioselectivity of the ring-opening step of spirocyclopropane indicated that the tertiary carbon was more preferential than the secondary one when sulfonium ylide attacked spirocyclopropane .Molecular Structure Analysis
The molecular structure of(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid
is characterized by a spiro configuration, where the cyclopropane ring is fused to the chromane ring at a single atom . The stereocenters are labeled as R or S, indicating the configuration of the chiral centers . Chemical Reactions Analysis
The chemical reactions involving cyclopropanes are complex and can involve various steps including ring-opening and cyclization . The regioselectivity and stereoselectivity of these reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions .properties
IUPAC Name |
(1'R,4S)-6-chlorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFMKEHMBCKEPZ-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid |
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